3,4-Diethylbenzene-1-sulfonyl chloride
Overview
Description
3,4-Diethylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO2S and a molecular weight of 232.73 g/mol . It is a derivative of benzene, where the benzene ring is substituted with two ethyl groups at the 3 and 4 positions and a sulfonyl chloride group at the 1 position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
The primary target of 3,4-Diethylbenzene-1-sulfonyl chloride is the carbon atoms of the aromatic ring . The compound is involved in electrophilic aromatic substitution reactions .
Mode of Action
The compound acts as an electrophile, attacking the carbon atoms of the aromatic ring to form a cationic intermediate . This is a polar, stepwise process similar to electrophilic addition reactions to alkenes .
Biochemical Pathways
The affected pathway is the electrophilic aromatic substitution pathway . The compound’s interaction with its target leads to the formation of a cationic intermediate, which then loses a proton to regenerate the aromatic ring .
Result of Action
The result of the compound’s action is a substitution product of the aromatic ring . The aromatic ring is regenerated from the cationic intermediate by the loss of a proton .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Diethylbenzene-1-sulfonyl chloride can be synthesized through electrophilic aromatic substitution reactions. One common method involves the sulfonation of 3,4-diethylbenzene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction typically proceeds as follows: [ \text{C10H14} + \text{ClSO3H} \rightarrow \text{C10H13ClO2S} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using similar reagents and conditions. The reaction is carried out in reactors designed to handle the exothermic nature of the sulfonation process, ensuring efficient heat dissipation and product recovery.
Chemical Reactions Analysis
Types of Reactions
3,4-Diethylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, and sulfonate salts.
Scientific Research Applications
3,4-Diethylbenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonation reactions.
Medicine: It serves as a building block in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylbenzene-1-sulfonyl chloride: Similar structure but with methyl groups instead of ethyl groups.
3,4-Difluorobenzene-1-sulfonyl chloride: Similar structure but with fluorine atoms instead of ethyl groups.
Uniqueness
3,4-Diethylbenzene-1-sulfonyl chloride is unique due to the presence of ethyl groups, which can influence the compound’s reactivity and steric properties compared to its methyl or fluorine-substituted analogs. This uniqueness can affect its behavior in chemical reactions and its applications in various fields.
Properties
IUPAC Name |
3,4-diethylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2S/c1-3-8-5-6-10(14(11,12)13)7-9(8)4-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFJTJWGZDPGGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)S(=O)(=O)Cl)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.